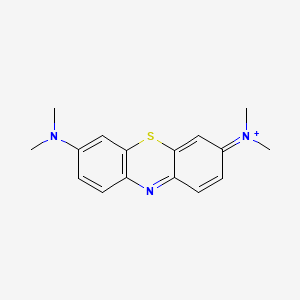

Methylene Blue cation

Vue d'ensemble

Description

Le chlorure de méthylthioninium, communément appelé bleu de méthylène, est un sel utilisé à la fois comme colorant et comme médicament. Sa structure chimique est constituée d’un cation phénothiazine. En tant que médicament, il joue un rôle crucial dans le traitement de la méthémoglobinémie en réduisant chimiquement le fer ferrique (Fe³⁺) de l’hémoglobine en fer ferreux (Fe²⁺) . La méthémoglobinémie survient lorsque les taux de méthémoglobine sont élevés, ce qui entraîne une altération du transport de l’oxygène dans le sang. Le bleu de méthylène aide à restaurer la fonction normale de l’hémoglobine en réduisant la méthémoglobine en hémoglobine.

Méthodes De Préparation

Voies de synthèse :

- Le bleu de méthylène peut être synthétisé par diverses voies, notamment la réaction du diméthylaminobenzaldéhyde avec le chlorure de thionyle, suivie d’une cyclisation .

- Une autre méthode implique la réaction de la N,N-diméthylaniline avec le soufre et le chlorure de fer(III) .

Production industrielle :

- Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant les voies décrites ci-dessus.

- Le composé est ensuite purifié et formulé pour un usage médical.

Analyse Des Réactions Chimiques

Le bleu de méthylène subit plusieurs réactions chimiques :

Réactions redox : Il agit comme un accepteur d’électrons, participant à des réactions redox. Par exemple, il réduit la méthémoglobine en hémoglobine.

Réactions d’oxydation : À fortes doses, le bleu de méthylène peut induire la méthémoglobinémie elle-même, inversant son rôle habituel .

Réactions de substitution : Bien qu’il ne soit pas un participant direct, la réduction de la méthémoglobine par le bleu de méthylène implique la substitution du fer ferrique par le fer ferreux.

Les réactifs et les conditions usuels varient en fonction de la réaction spécifique, mais la polyvalence du composé le rend précieux dans divers contextes.

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Methemoglobinemia

Methylene blue is primarily used in the treatment of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, impairing oxygen transport. The compound acts as a reducing agent, converting methemoglobin back to its functional form. Clinical studies have demonstrated its effectiveness in rapidly reversing this condition, making it a critical therapeutic agent in emergency medicine .

1.2 Antimicrobial Properties

Methylene blue exhibits significant antimicrobial activity against various pathogens. It has been utilized in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to the destruction of bacterial cells. Research indicates its efficacy against drug-resistant strains of bacteria, providing a potential solution to antibiotic resistance .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of methylene blue in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to enhance mitochondrial function and reduce oxidative stress has been linked to improved cognitive outcomes in preclinical models .

1.4 Cancer Treatment

Methylene blue has emerged as a promising agent in cancer photodynamic therapy. A systematic review revealed its effectiveness in reducing tumor sizes across various cancer types, including colorectal cancer and melanoma . Its mechanism involves the generation of singlet oxygen that selectively targets cancer cells while sparing normal tissues.

Biological Applications

2.1 Staining Agent

In histology and microbiology, methylene blue serves as a vital staining agent for visualizing cellular structures. It is commonly used in techniques such as Wright's stain and northern blotting to assess nucleic acid presence without interfering with hybridization processes .

2.2 Viability Indicator

Methylene blue is employed as an indicator to differentiate between live and dead cells. Viable cells reduce the dye, leaving them unstained, while non-viable cells retain the blue color, facilitating quick assessments of cell health .

Environmental Applications

3.1 Water Quality Assessment

Methylene blue is utilized in environmental monitoring for assessing water quality and detecting sulfide concentrations through colorimetric methods. The development of a stable blue coloration indicates the presence of hydrogen sulfide in water samples .

3.2 Soil Analysis

The methylene blue adsorption test (MBAT) is a method used to determine the cation exchange capacity (CEC) of soils. This test provides insights into soil fertility and composition by measuring how much methylene blue can be adsorbed by different soil types .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medical | Treatment of methemoglobinemia | Reduces methemoglobin to hemoglobin |

| Antimicrobial therapy | Generates reactive oxygen species | |

| Neuroprotection | Enhances mitochondrial function | |

| Cancer photodynamic therapy | Selectively targets cancer cells | |

| Biological | Staining agent | Visualizes cellular structures |

| Viability indicator | Differentiates live/dead cells | |

| Environmental | Water quality assessment | Detects hydrogen sulfide concentrations |

| Soil analysis | Determines cation exchange capacity |

Case Studies

Case Study 1: Photodynamic Therapy for Cancer

A systematic review analyzed ten studies on methylene blue's use in photodynamic therapy for various cancers. Results indicated significant tumor size reduction in most cases, suggesting its potential as an effective treatment modality .

Case Study 2: Neuroprotective Effects

A clinical trial investigated the effects of methylene blue on patients with early-stage Alzheimer's disease. Participants receiving methylene blue showed improved cognitive function compared to controls, highlighting its neuroprotective benefits .

Mécanisme D'action

- Le principal mécanisme d’action du bleu de méthylène implique la réduction de la méthémoglobine en hémoglobine, restaurant la capacité de transport de l’oxygène.

- Il interagit également avec le transport d’électrons mitochondrial, influençant potentiellement la production d’énergie cellulaire et le stress oxydatif.

Comparaison Avec Des Composés Similaires

- Le bleu de méthylène se distingue par son double rôle de colorant et de médicament.

- Des composés similaires comprennent d’autres phénothiazines et des colorants comme le bleu de toluidine.

Activité Biologique

Methylene Blue (MB), a synthetic dye and redox agent, has garnered significant attention in biological research due to its diverse pharmacological properties. This article explores the biological activity of the methylene blue cation, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Methylene blue is a phenothiazine derivative with the molecular formula and a molecular weight of 284.4 g/mol. It functions primarily as an oxidation-reduction agent and exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymes : MB inhibits nitric oxide synthase (NOS) and guanylate cyclase, which play crucial roles in cardiovascular and neurological functions. The IC50 values for these activities are reported as 5.3 µM for NOS and 1.9 µM for guanylate cyclase .

- Neuroprotective Effects : MB has been shown to exert neuroprotective effects by rescuing dopaminergic neurons from toxicity induced by rotenone, with an effective concentration (EC50) of 0.18 nM . Additionally, it prevents tau filament formation, which is significant in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Methylene blue exhibits antimicrobial properties against various pathogens, including multidrug-resistant bacteria. Its mechanism involves generating reactive oxygen species upon light activation, which leads to oxidative damage in microbial cells .

Therapeutic Applications

Methylene blue's biological activity translates into several therapeutic applications:

- Treatment of Methemoglobinemia : MB is clinically used to treat methemoglobinemia by converting oxidized hemoglobin back to its ferrous state, thus restoring its oxygen-carrying capacity .

- Alzheimer's Disease : Preclinical studies suggest that MB may reduce tau pathology and improve cognitive function in models of tauopathy .

- Antimalarial Agent : MB has shown potential as an antimalarial drug by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, particularly in cases resistant to traditional treatments .

Case Study 1: Methylene Blue in Alzheimer’s Disease

A study investigated the effects of MB on tau pathology in transgenic mice models of Alzheimer's disease. The results indicated that MB treatment led to a significant reduction in insoluble tau aggregates and improved cognitive function. The mechanism was linked to the activation of the Nrf2/antioxidant response element pathway, highlighting MB's potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that MB effectively reduced bacterial load in infected wounds when used as a topical treatment. The study compared MB with conventional antibiotics and found that MB not only inhibited bacterial growth but also promoted wound healing by enhancing fibroblast proliferation and collagen synthesis .

Data Summary

The following table summarizes key biological activities and their respective mechanisms:

| Biological Activity | Mechanism | IC50/EC50 Values |

|---|---|---|

| Inhibition of nitric oxide synthase | Reduces NO production affecting vascular tone | 5.3 µM |

| Neuroprotection | Rescues dopaminergic neurons from oxidative stress | EC50 = 0.18 nM |

| Antimicrobial | Generates reactive oxygen species upon light activation | Not specified |

| Treatment of methemoglobinemia | Converts ferric hemoglobin back to ferrous | Not applicable |

| Tau filament inhibition | Prevents aggregation in neurodegenerative conditions | 1.9 µM |

Propriétés

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTBFTRPCNLSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047009 | |

| Record name | Methylene blue cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-82-4 | |

| Record name | Methylene Blue cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioninium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENE BLUE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMZ79891ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.